Synthetic Yield and Purity Advantage: 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Enables 94% HPLC Purity in Erlotinib Core Formation
This compound acts as a highly efficient electrophilic partner in the final step of Erlotinib synthesis. In a documented procedure consistent with patent WO1996030347, reacting this 4-chloroquinazoline intermediate with 3-ethynylaniline produces the desired product with a yield of 94% and a final HPLC purity of >95% after simple work-up. This efficiency is critical, as alternative pathways using less reactive 4-chloroquinazoline analogs may require harsher conditions (e.g., higher temperatures, strong bases) or longer reaction times, often resulting in lower yields and the formation of difficult-to-remove side products. [1]
| Evidence Dimension | Synthetic yield in final API coupling |
|---|---|
| Target Compound Data | Yield: 94%; Final Purity: >95% (HPLC) |
| Comparator Or Baseline | Generic 4-chloroquinazoline scaffold (typical yield range 50-85% under standard conditions) |
| Quantified Difference | Yield is at the high end or above the typical 50-85% range for analogous 4-chloroquinazoline SNAr reactions. |
| Conditions | Reaction with 3-ethynylaniline (1 eq) in a suitable solvent at reflux temperature, followed by precipitation/crystallization. [1] |
Why This Matters
High yield and purity in the final coupling step directly translate to a lower cost of goods and simpler purification, which are critical factors for both R&D-scale synthesis and commercial API manufacturing.
- [1] US5747498A, Processes for preparing quinazoline derivatives. OSI Pharmaceuticals Inc., 1998-05-05 (Example 29). View Source
